molecular formula C20H30N2O2 B2694287 2-ethyl-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)butanamide CAS No. 946325-56-0

2-ethyl-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)butanamide

Cat. No.: B2694287
CAS No.: 946325-56-0
M. Wt: 330.472
InChI Key: OVKGQZWXZFUKNC-UHFFFAOYSA-N
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Description

2-ethyl-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)butanamide is a synthetic organic compound that belongs to the class of quinoline derivatives

Scientific Research Applications

2-ethyl-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)butanamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Future Directions

The future directions for this compound could involve the development of new synthetic methods and the exploration of its potential therapeutic effects. The compound’s structure suggests it could be a useful building block in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)butanamide typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an isatin derivative with a ketone in the presence of a base.

    Introduction of the Isopentyl Group: The isopentyl group can be introduced via alkylation reactions using appropriate alkyl halides and bases.

    Formation of the Amide Bond: The final step involves the formation of the amide bond through the reaction of the quinoline derivative with 2-ethylbutanoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-ethyl-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.

    Substitution: Electrophilic substitution reactions can introduce various substituents onto the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of 2-ethyl-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)butanamide involves its interaction with specific molecular targets and pathways. The quinoline core can interact with various enzymes and receptors, leading to modulation of biological processes. For example, it may inhibit certain enzymes involved in microbial growth or cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A parent compound with a simpler structure.

    2-ethylquinoline: A derivative with an ethyl group at the 2-position.

    N-isopentylquinoline: A derivative with an isopentyl group.

Uniqueness

2-ethyl-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)butanamide is unique due to its specific combination of functional groups and the presence of both ethyl and isopentyl substituents. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

2-ethyl-N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O2/c1-5-15(6-2)20(24)21-17-8-9-18-16(13-17)7-10-19(23)22(18)12-11-14(3)4/h8-9,13-15H,5-7,10-12H2,1-4H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVKGQZWXZFUKNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NC1=CC2=C(C=C1)N(C(=O)CC2)CCC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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